

Physical and chemical properties of 4,4-Diethoxy-N-methylbutan-1-amine

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Compound of Interest

Compound Name: 4,4-Diethoxy-N-methylbutan-1-amine

Cat. No.: B018309

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An In-depth Technical Guide to 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N-methylbutan-1-amine, with the CAS Number 114094-45-0, is a chemical compound of significant interest in the pharmaceutical industry. It is primarily recognized as a process-related impurity and a potential intermediate in the synthesis of Rizatriptan, a medication used for the treatment of migraines. A thorough understanding of its physical and chemical properties, as well as its synthesis and detection, is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

Quantitative data for **4,4-Diethoxy-N-methylbutan-1-amine** is limited in publicly available literature. The following tables summarize its known identifiers, computed properties, and available experimental data for closely related analogs to provide a comparative context.

Table 1: Identifiers and General Properties of 4,4-Diethoxy-N-methylbutan-1-amine

Property	Value	Source
CAS Number	114094-45-0	[1] [2]
Molecular Formula	C ₉ H ₂₁ NO ₂	[2]
Molecular Weight	175.27 g/mol	[1] [2]
IUPAC Name	4,4-diethoxy-N-methylbutan-1-amine	[1]
Synonyms	(4,4-Diethoxy-butyl)-methyl-amine, GAMMA-METHYLAMINO BUTYRALDEHYDE DIETHYL ACETAL, Rizatriptan Impurity 15	[1]
Appearance	Colourless Oil	[3]
Purity	≥96% to >98% (Commercially available)	[2] [4] [5]
Storage Conditions	2-8°C, protect from light, under inert atmosphere	[2] [6]

Table 2: Computed Physicochemical Properties of 4,4-Diethoxy-N-methylbutan-1-amine

Property	Value	Source
Topological Polar Surface Area (TPSA)	30.49 Å ²	[2]
logP (Octanol-Water Partition Coefficient)	1.3851	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	8	[2]
Exact Mass	175.157228913 Da	[1]

Table 3: Experimental Physical Properties of Analogous Compounds

Property	4,4-Diethoxy-N,N-dimethylbutan-1-amine (CAS: 1116-77-4)	4,4-Diethoxybutan-1-amine (CAS: 6346-09-4)
Molecular Formula	C ₁₀ H ₂₃ NO ₂	C ₈ H ₁₉ NO ₂
Molecular Weight	189.30 g/mol	161.24 g/mol
Boiling Point	140-150°C at 15-20 mmHg	Data not found
Density	0.844 g/mL at 25°C	0.933 g/mL
Refractive Index (n _{20/D})	1.421	1.427

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **4,4-Diethoxy-N-methylbutan-1-amine** is not detailed in the available literature, a plausible and efficient synthesis can be derived from the established methods for its N,N-dimethyl analog.[7][8] The proposed synthesis involves the reaction of 4-chlorobutyraldehyde diethyl acetal with methylamine.

Proposed Synthesis of 4,4-Diethoxy-N-methylbutan-1-amine

A likely synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chlorobutyraldehyde diethyl acetal with methylamine.

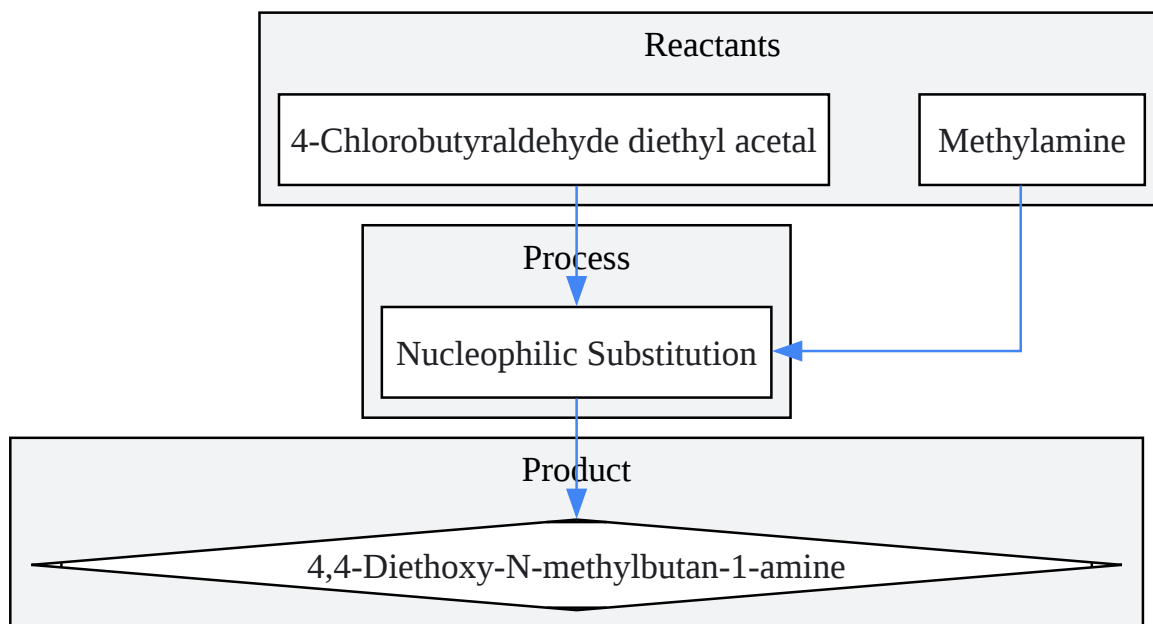
Reactants:

- 4-Chlorobutyraldehyde diethyl acetal (CAS: 6139-83-9)
- Methylamine (CAS: 74-89-5)
- A suitable solvent (e.g., ethanol, tetrahydrofuran)
- A base to neutralize the formed HCl (e.g., potassium carbonate, triethylamine)

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.
- **Addition of Base:** Add an excess of the base (e.g., 2-3 equivalents of potassium carbonate) to the solution.
- **Addition of Methylamine:** Introduce an excess of methylamine to the reaction mixture. This can be done by bubbling methylamine gas through the solution or by adding a solution of methylamine in the solvent.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield **4,4-Diethoxy-N-methylbutan-1-**

amine as a colorless oil.



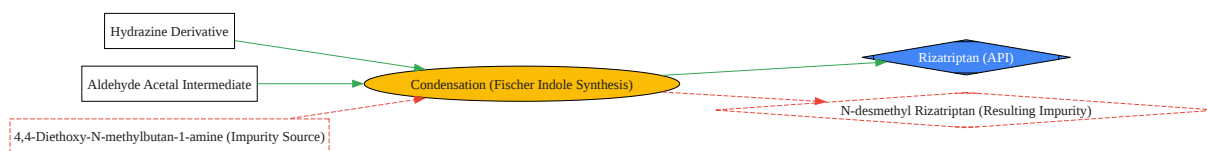
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Caption: Proposed synthetic pathway for **4,4-Diethoxy-N-methylbutan-1-amine**.

Role in Drug Development: Rizatriptan Synthesis

4,4-Diethoxy-N-methylbutan-1-amine is a known impurity in the synthesis of Rizatriptan. However, its N,N-dimethyl analog, 4-(Dimethylamino)butanal diethylacetal, is a key intermediate in a patented synthesis of Rizatriptan.^[9] This suggests that **4,4-Diethoxy-N-methylbutan-1-amine** could arise from the use of impure starting materials or as a byproduct in related synthetic routes.

The general process for Rizatriptan synthesis involves the condensation of a hydrazine derivative with an aldehyde or its acetal equivalent. The presence of **4,4-Diethoxy-N-methylbutan-1-amine** would lead to the formation of an N-desmethyl Rizatriptan analog, which would be an impurity in the final drug product.



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Caption: Logical relationship of **4,4-Diethoxy-N-methylbutan-1-amine** in Rizatriptan synthesis.

Analytical Characterization

The identification and quantification of **4,4-Diethoxy-N-methylbutan-1-amine** as an impurity in Rizatriptan are critical for quality control. The analytical methods employed are typically based on chromatographic and spectroscopic techniques.

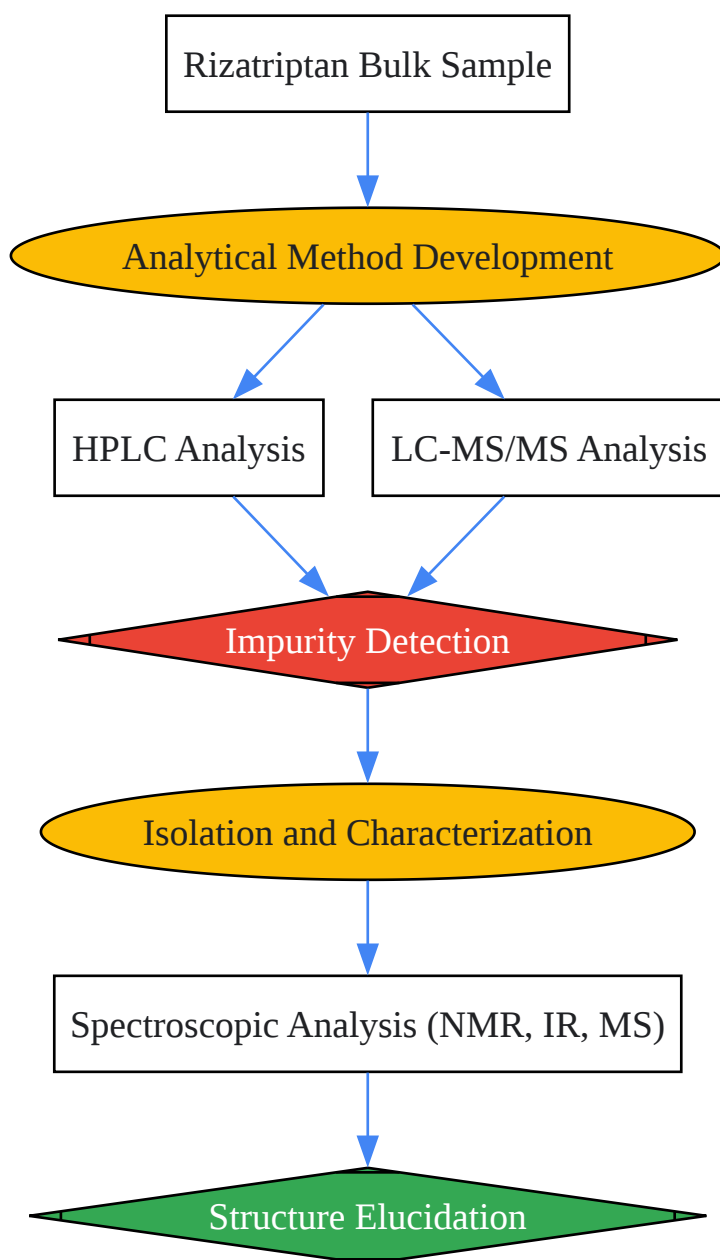
Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for analyzing Rizatriptan and its impurities.[10][11][12][13] A C18 or phenyl column with a gradient elution using a buffered mobile phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile, methanol) would be suitable for separating **4,4-Diethoxy-N-methylbutan-1-amine** from the API and other impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace-level detection and confirmation of identity, LC-MS/MS is the method of choice.[1] This technique provides high sensitivity and selectivity, allowing for the unambiguous identification of impurities based on their mass-to-charge ratio.

Spectroscopic Methods

While experimental spectra for **4,4-Diethoxy-N-methylbutan-1-amine** are not readily available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the N-methyl group (a singlet), and the methylene groups of the butyl chain.
- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks for the N-methyl carbon, the carbons of the ethoxy groups, the acetal carbon, and the four carbons of the butyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the alkyl groups, C-O stretching for the ether linkages, and N-H bending for the secondary amine.
- Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.



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Caption: General experimental workflow for impurity identification and characterization.

Safety and Handling

4,4-Diethoxy-N-methylbutan-1-amine is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.[1]

- H314: Causes severe skin burns and eye damage.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4,4-Diethoxy-N-methylbutan-1-amine is a compound of interest primarily due to its role as a potential intermediate and impurity in the synthesis of the anti-migraine drug Rizatriptan. While specific experimental data for this compound is scarce, a comprehensive technical understanding can be built by examining its computed properties, the synthesis and properties of its close analogs, and the analytical methodologies used for impurity profiling in Rizatriptan production. Further research to obtain and publish experimental data for this compound would be beneficial for the pharmaceutical and chemical research communities.

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